2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-(3-bicyclo[3.1.0]hexanyl)acetonitrile |
InChI |
InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2 |
InChI Key |
BCDPVTLXAFHURL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bicyclo 3.1.0 Hexan 3 Yl Acetonitrile and Its Precursors
Retrosynthetic Analysis of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-carbon bond between the bicyclic core and the nitrile carbon. This approach identifies a cyanide ion as the synthetic equivalent for the acetonitrile (B52724) group, suggesting a nucleophilic substitution reaction. This leads back to a key intermediate, a bicyclo[3.1.0]hexane derivative equipped with a suitable leaving group, such as a halide (X=Br, I) or a sulfonate (X=OTs, OMs), at the 3-position. This electrophilic precursor can be readily synthesized from the corresponding alcohol, {bicyclo[3.1.0]hexan-3-yl}methanol.
The subsequent disassembly of the bicyclo[3.1.0]hexane core itself can be envisioned through several strategic bond cleavages, pointing towards various synthetic strategies for its construction. These strategies, which form the basis of the forward synthesis, are detailed in the following sections.
Synthesis of the Bicyclo[3.1.0]hexane Core Structure
The bicyclo[3.1.0]hexane skeleton is a strained bicyclic system that has been the subject of considerable synthetic interest. Its construction can be achieved through a range of chemical transformations.
Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Formation
Intramolecular cyclopropanation is a powerful and widely employed strategy for the formation of the bicyclo[3.1.0]hexane ring system. These reactions typically involve the generation of a carbene or carbenoid species that subsequently adds across a tethered olefin.
One notable method involves the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. rsc.org This copper(I)/secondary amine cooperatively catalyzed reaction utilizes the α-methylene group of an aldehyde as a C1 source for the cyclopropane (B1198618) ring, enabling the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency. rsc.org This approach is notable for its broad substrate scope and the ability to create enantioenriched bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters. rsc.org
| Catalyst System | C1 Source | Key Feature |
| Cu(I)/Secondary Amine | α-methylene of aldehyde | Single-step, high efficiency, enantioselective |
Enantiospecific Syntheses of Bicyclo[3.1.0]hexane Building Blocks (e.g., from D-ribose)
Chiral pool synthesis provides an elegant pathway to enantiomerically pure bicyclo[3.1.0]hexane derivatives. D-ribose, a readily available carbohydrate, has served as a versatile starting material for such endeavors. The synthesis of bicyclo[3.1.0]hexane-based nucleoside analogues often begins with the construction of a bicyclic core derived from D-ribose. mdpi.com This strategy allows for the creation of conformationally locked carbocyclic nucleosides. researchgate.net
The process typically involves a series of transformations to convert the sugar into a precursor suitable for intramolecular cyclopropanation. mdpi.com These methods have been instrumental in the development of antiviral agents and ligands for G protein-coupled receptors. rsc.orgd-nb.info
(3+2) Annulation Strategies for Bicyclo[3.1.0]hexane Synthesis
A convergent approach to the bicyclo[3.1.0]hexane framework can be achieved through (3+2) annulation reactions. This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of the bicyclic system.
A photoredox-mediated (3+2) annulation between aminocyclopropanes and cyclopropenes has been reported as a powerful method for synthesizing bicyclo[3.1.0]hexanes. scispace.combohrium.com This reaction, which can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, proceeds with good yields and can be highly diastereoselective, particularly when using difluorocyclopropenes. scispace.combohrium.com This method provides rapid access to highly substituted bicyclic scaffolds with three contiguous stereocenters. bohrium.comnih.gov
| Reaction Type | Reactants | Catalyst | Key Feature |
| (3+2) Annulation | Aminocyclopropane, Cyclopropene (B1174273) | Organic or Iridium Photoredox | Convergent, high diastereoselectivity |
Other Cycloisomerization Approaches to Bicyclo[3.1.0]hexanes
Cycloisomerization reactions of enynes represent another effective route to the bicyclo[3.1.0]hexane core. These transformations, often catalyzed by transition metals, can proceed through various mechanisms to construct the bicyclic system.
For instance, aluminum halides have been shown to mediate the cycloisomerization of 7-en-2-ynones to yield halogenated bicyclo[3.1.0]hexanes. google.com This reaction is thought to proceed through the activation of the carbonyl group, followed by the generation of a zwitterionic intermediate that undergoes intramolecular addition of a halide to the allene (B1206475) moiety. google.com Gold-catalyzed enyne cyclizations have also been established for the synthesis of bicyclo[3.1.0]hexene derivatives. google.com Furthermore, rhodium-catalyzed enantioselective cycloisomerization of 1,6-enynes has been developed to produce 2-alkylidenebicyclo[3.1.0]hexanes. researchgate.netrsc.org Electrophilic halogenating agents can also induce the metal-free cycloisomerization of 7-en-2-yn-1-ones to gem-dihalogenated bicyclo[3.1.0]hexanes.
Introduction of the Acetonitrile Moiety
With the bicyclo[3.1.0]hexane core in hand, the final step is the introduction of the acetonitrile group. As suggested by the retrosynthetic analysis, this is typically achieved through a nucleophilic substitution reaction using a cyanide salt.
The key precursor for this transformation is an alcohol, such as {bicyclo[3.1.0]hexan-3-yl}methanol, which can be activated by conversion to a species with a good leaving group. Standard procedures for this include conversion to a tosylate, mesylate, or a halide. Subsequent reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF, would then furnish the desired this compound. While direct SN2 reactions on bicyclic systems can sometimes be challenging and may lead to complex mixtures, the use of milder cyanide sources like lithium cyanide has been shown to be effective in similar systems.
For example, the nucleophilic substitution of a triflate on a bicyclo[3.1.0]hexane system with lithium cyanide has been successfully employed to introduce a nitrile group. In another instance, the reaction of a ketone on the bicyclo[3.1.0]hexane ring with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid can be used to form a cyanohydrin, which can then be further transformed. A patent also describes the formation of an amino-nitrile on a bicyclo[3.1.0]hexane framework using TMSCN, which can be promoted by a titanium compound like titanium isopropoxide. researchgate.net
| Precursor | Reagent | Product |
| {Bicyclo[3.1.0]hexan-3-yl}methyl tosylate | Sodium Cyanide | This compound |
| Bicyclo[3.1.0]hexan-3-one | Trimethylsilyl Cyanide | 3-cyano-bicyclo[3.1.0]hexan-3-ol |
Cyanoalkylation Reactions
Cyanoalkylation reactions provide a direct method for the introduction of a cyanomethyl group onto a precursor molecule. One notable approach for the synthesis of related aminonitriles on the bicyclo[3.1.0]hexane scaffold is the Strecker reaction. This reaction involves the treatment of a ketone with an amine and a cyanide source. For instance, a bicyclo[3.1.0]hexanone derivative can be subjected to a Strecker reaction with ammonia (B1221849) and a cyanide source to yield an α-aminonitrile. While this method introduces both an amino and a nitrile group, subsequent functional group manipulations could potentially lead to the desired this compound.
The reaction typically proceeds in an alcohol solvent, such as methanol, at room temperature. The choice of reagents and reaction conditions can influence the diastereoselectivity of the addition to the bicyclic ketone.
Functional Group Interconversions Leading to Acetonitrile
An alternative and versatile approach to this compound involves the transformation of a pre-existing functional group on the bicyclo[3.1.0]hexane ring into the desired acetonitrile moiety. This strategy allows for the construction of the core bicyclic structure first, followed by the installation of the sidechain.
A common precursor for this transformation is a bicyclo[3.1.0]hexan-3-ylmethanol derivative. This alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a cyanide nucleophile (e.g., sodium cyanide or potassium cyanide) in a nucleophilic substitution reaction. This two-step sequence is a standard method for the introduction of a nitrile group.
Another plausible route starts from a bicyclo[3.1.0]hexan-3-carboxaldehyde. The aldehyde can be converted to the corresponding oxime, which can then be dehydrated using various reagents, such as acetic anhydride (B1165640) or thionyl chloride, to furnish the nitrile.
Furthermore, a precursor such as 2-(bicyclo[3.1.0]hex-3-yl)acetic acid could be converted to the corresponding primary amide, which can then be dehydrated to the nitrile using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
A related synthesis described in the literature involves the dehydration of 2-hydroxy-2-(bicyclo[3.1.0]hex-2-yl)acetonitrile using thionyl chloride in pyridine (B92270) to yield 2-(cyanomethylene)bicyclo[3.1.0]hexane. prepchem.com This suggests that a similar dehydration or reduction of a suitable precursor at the 3-position could be a viable strategy.
Diastereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of diastereoselective and enantioselective syntheses for this compound is of significant importance.
Stereocontrol in the synthesis of bicyclo[3.1.0]hexane derivatives can be achieved through several strategies. Intramolecular cyclization reactions are a powerful tool for establishing the stereochemistry of the bicyclic core with a high degree of control. For example, the intramolecular cyclopropanation of an appropriately substituted cyclopentene (B43876) precursor can lead to the formation of the bicyclo[3.1.0]hexane skeleton with defined stereocenters.
The diastereoselectivity of reactions on a pre-existing bicyclo[3.1.0]hexane ring is often governed by the steric hindrance of the bicyclic system. Reagents will typically approach from the less hindered convex face of the molecule. For instance, the reduction of a bicyclo[3.1.0]hexan-3-one to the corresponding alcohol, a potential precursor for the acetonitrile, can proceed with high diastereoselectivity.
For enantioselective synthesis, several methods can be employed. The use of chiral starting materials, such as (R)-epichlorohydrin, has been reported for the scalable synthesis of enantiopure bicyclo[3.1.0]hexane derivatives. Asymmetric catalysis is another powerful approach. For example, lipase-catalyzed asymmetric acetylation has been used to resolve racemic mixtures of bicyclo[3.1.0]hexane intermediates, providing access to enantiomerically pure compounds. nih.gov
A patent describes a novel synthesis of enantiomerically pure functionalized bicyclo[3.1.0]hexane derivatives that are useful as metabotropic glutamate (B1630785) receptor modulators. This highlights the industrial relevance of obtaining single enantiomers of such compounds. The table below summarizes some approaches to the enantioselective synthesis of bicyclo[3.1.0]hexane derivatives.
Table 1: Approaches to Enantioselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
| Starting Material/Catalyst | Method | Product | Enantiomeric Excess (ee) |
| (R)-Epichlorohydrin | Asymmetric synthesis | Enantiopure bicyclo[3.1.0]hexane derivatives | >99% |
| Racemic bicyclo[3.1.0]hexanol derivative | Lipase-catalyzed asymmetric acetylation | Enantiomerically pure acetates and alcohols | High |
| Chiral homoallylic alcohol / (Ph₃P)AuNTf₂ | Gold-catalyzed cycloisomerization | Chiral bicyclo[3.1.0]hexane derivatives | Not specified |
Purification and Isolation Techniques for Bicyclo[3.1.0]hexane Derivatives
The purification and isolation of bicyclo[3.1.0]hexane derivatives, including this compound, are crucial steps to obtain compounds of high purity for subsequent applications. The skills required for these procedures are well-known to those in the art of organic synthesis.
Common purification techniques for these types of compounds include:
Crystallization: This is a powerful method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and good recovery.
Distillation: For liquid compounds that are thermally stable, distillation under reduced pressure can be an effective purification method.
Chromatography: Column chromatography is a widely used technique for the purification of a broad range of organic compounds. Normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase is common. prepchem.com For more polar or ionic compounds, reverse-phase chromatography may be employed. google.com Ion-exchange chromatography is particularly useful for the purification of charged molecules, such as amino acid or nucleotide analogues containing the bicyclo[3.1.0]hexane scaffold. nih.gov
The progress of the purification is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Chemical Reactivity and Derivatization of 2 Bicyclo 3.1.0 Hexan 3 Yl Acetonitrile
Reactions of the Acetonitrile (B52724) Functionality
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.
The hydrolysis of the nitrile group in 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile can be achieved under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comlibretexts.org
Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is protonated, which facilitates nucleophilic attack by water. libretexts.orglibretexts.org This process leads to the formation of 2-{Bicyclo[3.1.0]hexan-3-yl}acetamide, which is subsequently hydrolyzed to 2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid and an ammonium (B1175870) salt. libretexts.org
In alkaline hydrolysis, the nitrile is treated with a hot aqueous solution of a base like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile. This reaction initially forms the amide, which is then hydrolyzed to the salt of the carboxylic acid (e.g., sodium 2-{bicyclo[3.1.0]hexan-3-yl}acetate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Table 1: Hydrolysis Conditions for this compound
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
| Acidic | Dilute HCl, heat | 2-{Bicyclo[3.1.0]hexan-3-yl}acetamide | 2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid |
| Alkaline | NaOH(aq), heat | 2-{Bicyclo[3.1.0]hexan-3-yl}acetamide | 2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid |
The nitrile functionality can be reduced to a primary amine, converting this compound into 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine. uni.lu This transformation is a key step in the synthesis of more complex molecules where a primary amine is required. The reduction can be accomplished using several common reducing agents.
Catalytic hydrogenation, employing reagents such as hydrogen gas over a Raney nickel or platinum catalyst, is an effective method. Alternatively, chemical reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup, achieves the same conversion.
Table 2: Reagents for the Reduction of this compound
| Reagent | Reaction Type | Product |
| H₂/Raney Ni or Pt | Catalytic Hydrogenation | 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine |
| LiAlH₄ followed by H₂O | Chemical Reduction | 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine |
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles from nitriles and an azide (B81097) source. nih.gov This reaction is a powerful tool for introducing a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov
The reaction of this compound with an azide, such as sodium azide (NaN₃), typically requires a catalyst and heating to proceed efficiently. rsc.org Common catalysts include zinc salts or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org The product of this reaction is 5-({Bicyclo[3.1.0]hexan-3-yl}methyl)-1H-tetrazole. While triazoles are also important heterocycles, their synthesis from nitriles is less direct than tetrazole formation and often involves different reaction pathways. organic-chemistry.orgscispace.com
Reactions Involving the Bicyclo[3.1.0]hexane Ring System
The bicyclo[3.1.0]hexane ring is a strained carbocyclic system composed of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring. This inherent ring strain influences its chemical reactivity, making it susceptible to ring-opening reactions under certain conditions.
The stability of the bicyclo[3.1.0]hexane scaffold is significant, but the high ring strain of the fused cyclopropane can be released through ring-opening reactions, particularly under harsh conditions such as in the presence of strong acids or at high temperatures. nih.gov Studies on analogous compounds, such as bicyclo[3.1.0]hexan-3-ols, have shown that treatment with superacids like fluorosulphuric acid leads to the opening of the cyclopropane ring to form more stable cyclopentenium ions. rsc.org Similarly, thermal activation of other bicyclo[3.1.0]hexane derivatives can induce electrocyclic ring-opening. researchgate.net
For this compound, it can be inferred that under strongly acidic or thermal conditions, the cyclopropane C-C bonds could cleave. This would likely result in the formation of various rearranged cyclohexene (B86901) or functionalized cyclopentane derivatives, depending on the specific reaction conditions and the subsequent capture of reactive intermediates.
Functionalization of the unsubstituted, saturated C-H bonds of the bicyclo[3.1.0]hexane ring is chemically challenging due to their low reactivity. Reactions such as free-radical halogenation could occur but would likely suffer from a lack of selectivity, leading to a mixture of halogenated isomers.
Modern synthetic strategies for producing functionalized bicyclo[3.1.0]hexane systems typically involve constructing the ring system from already functionalized precursors rather than attempting to modify the saturated hydrocarbon framework post-synthetically. researchgate.netnih.govresearchgate.net This approach provides superior control over the position and stereochemistry of the substituents on the bicyclic core.
Stereoselective Transformations of the Bicyclo[3.1.0]hexane Scaffold
Achieving stereocontrol in the synthesis and modification of the bicyclo[3.1.0]hexane scaffold is crucial for modulating the biological activity of its derivatives. Various methodologies have been developed to afford highly functionalized and enantiomerically enriched bicyclo[3.1.0]hexane systems.
One effective strategy involves an intramolecular cyclopropanation. For instance, a method utilizing a triethylaluminium (Et3Al)-mediated intramolecular epoxide opening and cyclopropanation reaction provides access to functionalized bicyclo[3.1.0]hexane systems with high efficiency and complete endo selectivity for hydrogen or fluorine substituents. nih.govacs.org This approach is instrumental in synthesizing potent and selective agonists for metabotropic glutamate (B1630785) receptors (mGluR2/3). nih.govacs.org
Another powerful technique is the asymmetric intramolecular radical cyclopropanation. A cooperative catalytic system composed of Cu(I) and a chiral secondary amine can facilitate the cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source. nih.gov This process allows for the single-step construction of enantioenriched bicyclo[3.1.0]hexane skeletons, notably those bearing two adjacent all-carbon quaternary stereocenters, with good to excellent enantioselectivity. nih.govd-nb.info
Enzymatic resolutions also offer a viable path to enantiomerically pure bicyclo[3.1.0]hexane precursors. Lipase-catalyzed asymmetric acetylation has been successfully employed to resolve racemic bicyclo[3.1.0]hexane intermediates. This method can separate enantiomers by selectively acetylating one, providing access to chirally pure building blocks for the synthesis of conformationally locked carbocyclic nucleosides. acs.org
Furthermore, [3+2] cycloaddition reactions represent a convergent approach to this scaffold. The reaction between azomethine ylides and cyclopropenes, for example, can be catalyzed by chiral copper complexes to achieve asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org Similarly, a photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes yields bicyclo[3.1.0]hexanes, with high diastereoselectivity observed for fluorinated derivatives. rsc.org These stereoselective methods are fundamental for creating specific isomers of compounds like this compound for targeted biological evaluation.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While direct literature examples of this compound participating as a reactant in MCRs are not prominent, its functional groups offer potential for such applications after suitable chemical modification.
The nitrile group of this compound is not a typical component for classic isocyanide-based MCRs like the Passerini or Ugi reactions. beilstein-journals.orgnih.gov However, it can be chemically transformed into functional groups that are active in these reactions.
Reduction to an Amine: The nitrile can be reduced to a primary amine, 2-{Bicyclo[3.1.0]hexan-3-yl}ethanamine. This amine could then serve as the amine component in the Ugi four-component reaction (U-4CR), which combines an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino amides. beilstein-journals.org
Hydrolysis to a Carboxylic Acid: Hydrolysis of the nitrile group would yield {Bicyclo[3.1.0]hexan-3-yl}acetic acid. This carboxylic acid could then function as the acid component in both the Ugi reaction and the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide. beilstein-journals.orgambeed.com
The bicyclo[3.1.0]hexane scaffold itself can be incorporated into MCRs. For instance, a one-pot, three-component reaction involving alloxane, primary α-amino acids, and cyclopropenes generates spiro-fused 3-azabicyclo[3.1.0]hexane derivatives through a 1,3-dipolar cycloaddition pathway. mdpi.com Similarly, titanium-catalyzed multicomponent reactions can couple alkynes, alkenes, and diazenes to form bicyclo[3.1.0]hexane imines. nih.gov These examples highlight the utility of the bicyclo[3.1.0]hexane motif in constructing complex molecules through MCRs, suggesting that derivatives of this compound could be valuable substrates for generating diverse chemical libraries.
Derivatization for Structure-Activity Relationship (SAR) Studies
The bicyclo[3.1.0]hexane scaffold is a key component in compounds targeting various biological receptors, and its derivatization is a common strategy in medicinal chemistry to perform Structure-Activity Relationship (SAR) studies. These studies are essential for optimizing ligand affinity, selectivity, and pharmacokinetic properties.
Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been extensively studied as modulators of metabotropic glutamate receptors (mGluRs). In one such study, introducing a fluorine atom onto the bicyclic ring was explored. The resulting compound, (+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, retained high agonist activity for mGluR2 and mGluR3 while demonstrating significantly improved oral activity in animal models compared to the non-fluorinated parent compound. nih.gov Further modification by replacing the C4 methylene (B1212753) group with a carbonyl led to a derivative with remarkably high potency for mGluR2. nih.gov
In another extensive SAR study, a series of 3-alkoxy derivatives of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid were synthesized and evaluated as mGluR antagonists. This systematic modification of the substituent at the C-3 position led to the identification of compounds with high affinity and potent antagonist activity for group II mGluRs. acs.org
The bicyclo[3.1.0]hexane moiety is also used as a conformationally restricted ribose substitute in nucleoside analogues targeting adenosine (B11128) receptors. mdpi.com SAR studies on these (N)-methanocarba nucleosides have explored modifications at multiple positions of both the purine (B94841) ring and the bicyclo[3.1.0]hexane scaffold. mdpi.comnih.govresearchgate.net For example, variations of substituents at the 5'-position of the bicyclic ring and at the 2- and 6-positions of the purine base have been shown to significantly impact binding affinity and selectivity for the A3 adenosine receptor. mdpi.comnih.gov
These examples demonstrate that both the bicyclo[3.1.0]hexane core and its appended functional groups (such as the cyanoethyl group in this compound) are viable points for derivatization to probe and optimize biological activity.
Table 1: SAR of 3-Substituted 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as mGluR Antagonists acs.org
| Compound | C-3 Substituent (R) | mGluR2 Affinity (Ki, nM) | mGluR3 Affinity (Ki, nM) | mGluR2 Antagonist Activity (IC50, nM) |
|---|---|---|---|---|
| (-)-11aa | -OH | 14.0 ± 2.62 | 15.2 ± 1.63 | 163 ± 13.9 |
| (-)-11ab | -OCH3 | 24.3 ± 2.76 | 31.0 ± 3.65 | 123 ± 29.5 |
| (-)-11ac | -OCH2CH3 | 10.3 ± 0.61 | 11.9 ± 1.05 | 128 ± 20.8 |
| (-)-11ad | -O(CH2)2CH3 | 6.67 ± 0.81 | 7.73 ± 0.89 | 104 ± 26.6 |
| (-)-11be | -OCH2(3,4-Cl2C6H3) | 2.38 ± 0.40 | 4.46 ± 0.31 | 20.0 ± 3.67 |
Table 2: SAR of (N)-Methanocarba Nucleosides at the A3 Adenosine Receptor mdpi.com
| Compound | Purine 2-Position Substituent | Purine 6-Position Substituent | A3 Receptor Affinity (Ki, μM) |
|---|---|---|---|
| 11 | -NH2 | -Cl | >10 |
| 13 | -NH2 | -NH-benzyl | 0.59 |
| 14 | -Cl | -NH-benzyl | 0.48 |
| 17 | -SCH3 | -Cl | >10 |
| 30 | -SCH3 | -N(benzyl)2 | 0.38 |
Computational and Spectroscopic Characterization of Bicyclo 3.1.0 Hexane Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is fundamental to the structural determination of bicyclo[3.1.0]hexane derivatives, confirming connectivity, relative stereochemistry, and, in some cases, absolute configuration.
Advanced NMR Spectroscopic Analysis (e.g., NOESY for stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of bicyclo[3.1.0]hexane systems. Standard 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of atoms, but advanced 2D techniques are essential for unambiguously assigning stereochemistry.
Proton-proton coupling constants (J-values) extracted from ¹H NMR spectra are particularly informative. The magnitude of these constants helps in determining the relative orientation of protons on the ring system. For instance, specific coupling constant values can differentiate between cis and trans relationships of substituents on the cyclopentane (B165970) portion of the scaffold. researchgate.netrsc.org
For more complex stereochemical puzzles, the Nuclear Overhauser Effect (NOE) is utilized, most commonly through a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The presence of a cross-peak between two protons in a NOESY spectrum provides direct evidence of their spatial proximity, allowing for the definitive assignment of relative stereochemistry, such as the endo or exo orientation of substituents relative to the fused cyclopropane (B1198618) ring. nih.gov
| Compound Type | Proton Relationship | Typical Coupling Constant (J, Hz) | Inferred Stereochemistry | Reference |
|---|---|---|---|---|
| Substituted Bicyclo[3.1.0]hexane | H1/H2 | 6.6 | cis | researchgate.net |
| Substituted Bicyclo[3.1.0]hexane | H4/H5 | 4.2 | cis | researchgate.net |
| Substituted Bicyclo[3.1.0]hexane | H1/H2 | ~0 | trans | researchgate.net |
| Substituted Bicyclo[3.1.0]hexane | H4/H5 | ~0 | trans | researchgate.net |
X-ray Crystallography of Bicyclo[3.1.0]hexane Analogues
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for molecules in the solid state. This technique has been instrumental in confirming the absolute and relative stereochemistry of various bicyclo[3.1.0]hexane analogues, validating assignments made by other methods like NMR. nih.govmdpi.com
Crystallographic studies consistently reveal that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation. rsc.org In one specific analogue, 2,3-Bis[(2S′)-2-acetoxy-2-phenylacetoxy]-4-azido-1-[(2,4-dinitrophenyl)hydrazonomethyl]bicyclo[3.1.0]hexane, the five-membered ring was found to adopt an envelope conformation where the 'flap' is cis to the cyclopropane group. iucr.org Such analyses provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. iucr.orgiucr.org This information is invaluable for validating computational models and understanding intermolecular interactions in the crystal lattice.
| Compound Analogue | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | Triclinic | P1 | Boat conformation | rsc.org |
| A spiro-fused bicyclo[3.1.0]hexane derivative | Monoclinic | P2₁/n | Exo stereochemistry confirmed | iucr.org |
| A guanine-containing bicyclo[3.1.0]hexene nucleoside | Not specified | Not specified | Validated spectral assignments for "South" template | nih.gov |
| A 2,4-dinitrophenylhydrazone derivative | Monoclinic | P2₁ | Envelope conformation of five-membered ring | iucr.org |
Chiral Spectroscopic Techniques (e.g., ECD, ORD, VCD) for Absolute Configuration Determination
For chiral molecules, determining the absolute configuration is a critical challenge. Chiral spectroscopic techniques, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose, especially when coupled with quantum chemical calculations. rsc.orgresearchgate.net
The methodology involves measuring the experimental ECD, ORD, and VCD spectra of a bicyclo[3.1.0]hexane enantiomer. Concurrently, theoretical spectra are calculated for a specific configuration (e.g., R or S) using Density Functional Theory (DFT). By comparing the experimental spectrum with the calculated spectrum, the absolute configuration can be assigned with a high degree of confidence. rsc.orgresearchgate.net This combined approach has been successfully applied to bicyclo[3.1.0]hexane derivatives possessing multiple chiral centers and significant conformational flexibility, demonstrating that using multiple chiroptical methods enhances the reliability of the assignment. rsc.org
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the structural and energetic properties of bicyclo[3.1.0]hexane derivatives, complementing experimental data by exploring features that are difficult to observe directly.
Conformational Analysis of Bicyclo[3.1.0]hexane Structures
Theoretical conformational analysis is crucial for understanding the three-dimensional space occupied by bicyclo[3.1.0]hexane derivatives. Computational studies, including Potential Energy Surface (PES) scanning, have consistently shown that the bicyclo[3.1.0]hexane ring system has a strong preference for a boat-like conformation. rsc.orgconicet.gov.ar
The chair-like conformers are significantly less stable. rsc.org This preference is primarily attributed to the steric hindrance imposed by the fused cyclopropane ring. In a chair conformation, this would lead to significant repulsion between pseudo-axial hydrogens on the five-membered ring. The boat conformation alleviates this steric strain, making it the sole stable configuration for the parent molecule. conicet.gov.ar This inherent conformational rigidity has been exploited in drug design to restrict the orientation of pharmacophoric groups. mdpi.comnih.gov
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using DFT methods like B3LYP, are invaluable for elucidating the mechanisms of reactions involving bicyclo[3.1.0]hexane systems. khas.edu.tracs.org These calculations can map out entire reaction pathways, identifying intermediates and transition states.
For example, theoretical studies on the thermal rearrangement of a 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane revealed a two-step mechanism, proceeding through a bicyclo[3.1.0]hex-2-ene intermediate. khas.edu.tr Calculations of Gibbs free energy of activation helped to determine the rate-determining step and rule out alternative pathways, such as those involving biradical transition states. khas.edu.tr Similarly, DFT calculations have been used to investigate the ring-opening reactions of azoniabicyclo[3.1.0]hexane systems, explaining how the reaction can be steered toward different products under either kinetic or thermodynamic control based on the calculated activation energies. ugent.be These computational insights are critical for rationalizing experimental outcomes and designing new synthetic routes.
Prediction of Spectroscopic Properties
In the absence of experimental spectroscopic data for 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting its spectral characteristics. rsc.org DFT calculations can provide valuable insights into the molecule's electronic structure, which in turn allows for the accurate prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using DFT methods, often employing the B3LYP functional with a suitable basis set such as 6-311++G**. rsc.org The predicted chemical shifts are crucial for the structural elucidation of the molecule.
The ¹H NMR spectrum is expected to show complex multiplets for the protons on the bicyclo[3.1.0]hexane ring due to intricate spin-spin coupling. The protons of the cyclopropane portion of the ring system would likely appear at higher fields (lower ppm values) compared to those on the five-membered ring. The methylene (B1212753) protons of the acetonitrile (B52724) group would present a distinct signal, the chemical shift of which would be influenced by the electronegativity of the nitrile group and its proximity to the bicyclic core.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the downfield region. The carbons of the bicyclo[3.1.0]hexane skeleton will have distinct signals, with the bridgehead carbons and the carbons of the cyclopropane ring showing unique chemical shifts.
Below are tables representing the type of data that would be generated from such computational predictions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H on C1 | 0.8 - 1.2 |
| H on C2 (endo) | 1.5 - 1.9 |
| H on C2 (exo) | 1.9 - 2.3 |
| H on C3 | 2.5 - 2.9 |
| H on C4 (endo) | 1.4 - 1.8 |
| H on C4 (exo) | 1.8 - 2.2 |
| H on C5 | 0.6 - 1.0 |
| H on C6 (endo) | 0.4 - 0.8 |
| H on C6 (exo) | 0.9 - 1.3 |
| CH₂ of acetonitrile | 2.3 - 2.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 25 - 35 |
| C2 | 30 - 40 |
| C3 | 35 - 45 |
| C4 | 30 - 40 |
| C5 | 20 - 30 |
| C6 | 15 - 25 |
| CH₂ of acetonitrile | 20 - 30 |
| CN of acetonitrile | 115 - 125 |
Infrared (IR) Spectroscopy
The vibrational frequencies of this compound can also be predicted using DFT calculations. The resulting theoretical IR spectrum would display characteristic absorption bands corresponding to the different functional groups present in the molecule.
A prominent and sharp absorption band is expected in the region of 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aliphatic bicyclo[3.1.0]hexane ring would appear in the region of 2850-3000 cm⁻¹. The spectrum would also show a series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and C-H bending vibrations of the bicyclic system.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 |
| C≡N (nitrile) | Stretching | 2240 - 2260 |
| CH₂ | Bending | 1450 - 1470 |
| C-C | Stretching | 1000 - 1200 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. For this compound, MD simulations can reveal how the bicyclic ring and the acetonitrile side chain move and interact.
The bicyclo[3.1.0]hexane ring system is known to possess a rigid structure, with computational studies on various derivatives consistently showing that the boat-like conformation is significantly more stable than the chair-like conformation. rsc.orgconicet.gov.ar This preference is largely attributed to the steric strain imposed by the fused cyclopropane ring. conicet.gov.ar
An MD simulation of this compound would likely show that the bicyclo[3.1.0]hexane core predominantly maintains this boat-like conformation throughout the simulation. The simulation would also illustrate the rotational freedom of the acetonitrile side chain attached to the C3 position of the ring. The flexibility of this side chain could be important for its interaction with other molecules or biological targets.
Key parameters that can be extracted from MD simulations to describe conformational flexibility include dihedral angle distributions and root-mean-square deviation (RMSD) of atomic positions.
Table 4: Expected Results from Molecular Dynamics Simulation of this compound
| Parameter | Predicted Observation | Implication |
|---|---|---|
| Ring Conformation | Predominantly boat-like | The bicyclic core is conformationally restricted. |
| Acetonitrile Side Chain | Free rotation around the C3-CH₂ bond | The nitrile group can adopt various orientations. |
| RMSD of Ring Atoms | Low | The bicyclic framework is rigid. |
| RMSD of Side Chain Atoms | High | The acetonitrile group is flexible. |
Applications in Advanced Organic Synthesis
2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile as a Versatile Synthetic Intermediate
The unique combination of a strained bicyclic system and a reactive cyano group makes this compound a powerful and adaptable building block in organic synthesis. The nitrile moiety can be readily transformed into a range of other functional groups, while the rigid carbon skeleton provides a well-defined three-dimensional orientation for appended substituents.
The conversion of the nitrile group to a primary amine represents one of the most fundamental and powerful transformations of this compound. This reaction unlocks access to (2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine), a key intermediate for more complex nitrogen-containing targets. Standard reduction methodologies, such as catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride, are effective for this transformation. acs.org
Furthermore, the nitrile group can serve as a precursor not just to simple amines but also to α-amino acids integrated into the bicyclic framework. For instance, synthetic routes toward potent metabotropic glutamate (B1630785) receptor (mGluR) modulators involve amino-nitrile intermediates on the bicyclo[3.1.0]hexane core. google.com These intermediates undergo hydrolysis under acidic conditions to yield the final 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, demonstrating the utility of the nitrile as a masked amino group in the synthesis of complex, biologically active amino acids. google.com
The structural rigidity and functional handles of this compound make it an attractive starting point for the assembly of intricate polycyclic and caged systems. The bicyclo[3.1.0]hexane unit itself can be synthesized through various strategies, including intramolecular cyclopropanation reactions, which highlights the value of this strained scaffold in organic synthesis. nih.govd-nb.info
Once formed, derivatives like the acetonitrile (B52724) can be elaborated further. The nitrile group can participate in cyclization reactions, or it can be converted into other functionalities that facilitate subsequent annulations. The high ring strain of the bicyclic scaffold can also be exploited in ring-opening or rearrangement reactions to access different carbocyclic skeletons. nih.gov This versatility allows chemists to use this compound as a core structure upon which additional rings can be fused, leading to novel and complex molecular architectures that are often challenging to synthesize by other means.
Role in the Synthesis of Biologically Relevant Scaffolds
The bicyclo[3.1.0]hexane motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. This compound is a key precursor for incorporating this valuable scaffold into a variety of biologically active molecules.
The bicyclo[3.1.0]hexane scaffold is a well-established substitute for the furanose ring in nucleoside analogues. mdpi.com This substitution creates conformationally "locked" nucleosides, where the rigid bicyclic core mimics either the North (N) or South (S) conformation of the natural ribose sugar. mdpi.comnih.gov This conformational restriction can lead to enhanced binding affinity and selectivity for target enzymes or receptors. mdpi.com The synthesis of these "methanocarba" nucleosides often relies on a pre-functionalized bicyclo[3.1.0]hexane building block, which can be derived from intermediates like this compound. mdpi.comwgtn.ac.nz
In the field of neuroscience, bicyclo[3.1.0]hexane-based compounds have emerged as potent and selective modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various psychiatric and neurological disorders. nih.govnih.gov A general methodology for synthesizing potent mGluR2/3 agonists involves the construction of highly functionalized bicyclo[3.1.0]hexane systems. nih.gov As noted previously, synthetic pathways to these compounds have utilized amino-nitrile intermediates which are subsequently hydrolyzed to afford the target amino acid structures. google.com
| Scaffold Type | Role of Bicyclo[3.1.0]hexane Core | Therapeutic Target Examples | Key Synthetic Feature |
|---|---|---|---|
| Nucleoside Analogues | Conformationally locked ribose mimic (N- or S-type) | Adenosine (B11128) Receptors (A3AR), Viral Enzymes | Replaces the furanose ring to enhance binding and selectivity. mdpi.com |
| mGluR Modulators | Rigid scaffold for positioning amino acid functionalities | Metabotropic Glutamate Receptors (mGluR2/3) | Nitrile group on the scaffold serves as a precursor to the key amino acid group. google.com |
Spirocycles are an important class of compounds in drug discovery, and the 3-azabicyclo[3.1.0]hexane moiety is a key component in a variety of spiro-fused heterocyclic systems. nih.govbeilstein-archives.org A powerful method for constructing these molecules is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov
This compound is a strategic precursor for this chemistry. Reduction of the nitrile to the corresponding primary amine, followed by condensation with a carbonyl compound, can generate an azomethine ylide. This ylide, containing the bicyclo[3.1.0]hexane unit, can then undergo cycloaddition with various dipolarophiles to produce novel bis-spirocyclic and spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane. nih.govbeilstein-archives.org This strategy provides a reliable and diastereoselective route to complex spirocyclic architectures. nih.gov
In modern medicinal chemistry, replacing aromatic rings with saturated, three-dimensional scaffolds is a common strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. researchgate.net The bicyclo[3.1.0]hexane ring system has been successfully employed as a bioisostere—a chemical substituent that mimics the spatial arrangement and properties of another group. ethernet.edu.etnih.gov
Specifically, the bicyclo[3.1.0]hexane moiety can act as a conformationally constrained isostere of a cyclohexane (B81311) ring. ethernet.edu.et It has also been explored as part of a larger group of C(sp³)-rich polycyclic scaffolds used to replace phenyl rings. researchgate.netnih.govtcichemicals.com Introducing this rigid, non-planar structure in place of a flat aromatic ring can disrupt undesirable planar stacking interactions, improve aqueous solubility, and block sites of metabolic attack, ultimately leading to compounds with better pharmacokinetic profiles.
| Scaffold Replaced | Rationale for Replacement | Potential Improvements |
|---|---|---|
| Phenyl Group | Increase sp³ character, improve 3D shape. nih.gov | Enhanced solubility, increased metabolic stability, improved pharmacokinetic profile. researchgate.net |
| Cyclohexane Ring | Introduce conformational rigidity, explore new vector space. ethernet.edu.et | Maintained or improved biological activity with altered physical properties. |
Development of Novel Reaction Methodologies Utilizing Bicyclo[3.1.0]hexane Substrates
The bicyclo[3.1.0]hexane framework is a prominent structural motif in numerous natural products and bioactive molecules. nih.govrsc.orgsemanticscholar.org Its inherent ring strain makes it a valuable synthetic intermediate for complex molecular architectures. rsc.orgresearchgate.net Consequently, the development of innovative and efficient synthetic routes to this bicyclic system has become a significant focus in advanced organic synthesis. Researchers have explored a variety of strategies, including cycloadditions, cycloisomerizations, and tandem reactions, often employing photoredox or transition-metal catalysis to construct the bicyclo[3.1.0]hexane core with high levels of control and efficiency.
A key area of development has been the convergent synthesis of the bicyclo[3.1.0]hexane system by forming the five-membered ring through annulation processes, a departure from traditional methods that often focus on constructing the three-membered ring. nih.govrsc.org These modern methodologies provide access to highly substituted and functionalized bicyclo[3.1.0]hexane derivatives, which are crucial building blocks for medicinal chemistry and materials science. nih.govrsc.org
Photoredox-Catalyzed [3+2] Annulation
A convergent and innovative approach to synthesizing bicyclo[3.1.0]hexanes involves the [3+2] annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This methodology, which can be initiated by either an organic or an iridium-based photoredox catalyst under blue LED irradiation, facilitates the construction of bicyclo[3.1.0]hexanes that feature an all-carbon quaternary center. nih.govsemanticscholar.org The reaction demonstrates broad substrate scope for both the cyclopropene (B1174273) and cyclopropylaniline derivatives, affording good yields. nih.govrsc.org
A significant advantage of this method is its high diastereoselectivity, particularly when using difluorocyclopropenes. nih.govrsc.org This provides a direct route to valuable fluorinated bicyclo[3.1.0]hexane building blocks, which are of increasing importance in medicinal chemistry. rsc.orgsemanticscholar.org The reaction proceeds under mild conditions and represents the first example of a [3+2] annulation between cyclopropenes and cyclopropanes. nih.gov
| Cyclopropene Partner | Aminocyclopropane Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Diester-substituted cyclopropene | N-cyclopropylaniline | [Ir(dtbbpy)(ppy)2]PF6 | 85 |
| Difluoro-substituted cyclopropene | N-cyclopropyl-4-methoxy-2,6-dimethylaniline | [Ir(dtbbpy)(ppy)2]PF6 | 72 |
| TMS-substituted cyclopropene | N-cyclopropylaniline | [Ir(dtbbpy)(ppy)2]PF6 | 58 |
| Unsubstituted cyclopropene | N-cyclopropylaniline | [Ir(dtbbpy)(ppy)2]PF6 | 51 |
Transition Metal-Catalyzed Methodologies
Transition metals, particularly gold and rhodium, have proven to be powerful catalysts for novel reactions that form the bicyclo[3.1.0]hexane skeleton. These methods often involve the cycloisomerization of enyne substrates, providing atom-economical pathways to complex bicyclic products.
Gold(I) catalysts are effective in the rearrangement of 1,5-enynes to produce bicyclo[3.1.0]hexene products. acs.org This carbon-carbon bond-forming reaction proceeds cleanly and rapidly, offering a stereospecific method for synthesizing a variety of cyclopropane-containing carbocycles. acs.org For instance, the reaction of substrates with 1,2-disubstituted olefins is stereospecific, where a (Z)-olefin yields a cis-cyclopropane and an (E)-olefin results in a trans-cyclopropane. acs.org
Further expanding the utility of gold catalysis, a protocol for the Si–H bond insertion reaction of 1,6-enynes with hydrosilanes has been developed. rsc.org This reaction proceeds through a cyclopropyl (B3062369) gold carbene intermediate, leading to the one-step, atom-economical construction of various bicyclo[3.1.0]hexane silanes in moderate to excellent yields under mild conditions. rsc.org This method is notable as it represents the first instance of carbenes generated from gold-catalyzed cycloisomerization of 1,6-enynes being inserted into Si–H bonds. rsc.org Similarly, a gold-catalyzed cyclization/hydroboration of 1,6-enynes provides facile access to bicyclo[3.1.0]hexane boranes. acs.org
Rhodium N-heterocyclic carbene (NHC) complexes have been utilized to catalyze a diastereoselective tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement. acs.org This reaction, which uses vinylic oxiranes as the five-atom component with alkynes, provides an efficient and atom-economic route to functionalized bicyclo[3.1.0]hexane products. It marks the first synthetic application of a vinylic oxirane as a heteroatom-containing five-atom partner in such transition-metal-catalyzed cycloadditions. acs.org
| Substrate | Reagent | Catalyst System | Product Type | Key Feature |
|---|---|---|---|---|
| 1,5-Enyne | N/A | [Ph3PAu]+SbF6- | Bicyclo[3.1.0]hexene | Stereospecific cycloisomerization. acs.org |
| 1,6-Enyne | Hydrosilane | IPrAuNTf2 | Bicyclo[3.1.0]hexane silane | Atom-economical Si-H bond insertion. rsc.org |
| 1,6-Enyne | Pinacolborane | IPrAuNTf2 / NaBArF4 | Bicyclo[3.1.0]hexane borane (B79455) | Facile access to stable borane products. acs.org |
| 1,6-Enyne | Hydrosilane | IPrAuNTf2 | Bicyclo[3.1.0]hexane germanium derivative | First example of gold-catalyzed carbene insertion into Ge-H bonds. rsc.org |
Other Novel Methodologies
Beyond photoredox and noble metal catalysis, other strategies have emerged for the synthesis of the bicyclo[3.1.0]hexane core. An intramolecular radical cyclopropanation of unactivated alkenes has been achieved using a cooperative catalyst system of Cu(I) and a secondary amine. d-nb.info This method uniquely employs the simple α-methylene group of aldehydes as the C1 source for the cyclopropanation, enabling the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency. The reaction has also been adapted for asymmetric synthesis, providing enantioenriched products bearing two vicinal all-carbon quaternary stereocenters. d-nb.info
In a different approach, Lewis acids such as aluminum halides (e.g., Et2AlCl, EtAlCl2, AlCl3) have been shown to mediate the cycloisomerization of 7-en-2-ynones. rsc.org This reaction proceeds through a zwitterionic intermediate and results in the formation of halogenated bicyclo[3.1.0]hexanes via the intramolecular addition of a halide to an allene (B1206475) center. rsc.org
Biological Research Applications of Bicyclo 3.1.0 Hexane Based Scaffolds in Vitro Studies
Modulation of Receptor Activity
Bicyclo[3.1.0]hexane derivatives have been extensively studied as modulators of several key receptor systems, demonstrating their versatility in targeting G-protein coupled receptors (GPCRs) and other important signaling proteins.
The bicyclo[3.1.0]hexane scaffold, when incorporated into nucleoside structures (termed (N)-methanocarba nucleosides), has proven highly effective for developing potent and selective ligands for adenosine (B11128) receptors, particularly the A3 subtype (A3AR). researchgate.net These derivatives have been engineered to act as both agonists and antagonists.
Research has shown that N⁶-substituted (N)-methanocarba-5'-uronamides are potent A3AR agonists. For instance, the amine congener 15 was identified as a highly potent agonist with a binding affinity (Ki) of 2.1 nM for the human A3AR. acs.org Another notable compound, (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide (MRS5980, 1) , displays a Ki value of 0.70 nM and over 10,000-fold selectivity for the hA3AR compared to other adenosine receptor subtypes. nih.gov
Conversely, 5'-truncated (N)-methanocarba nucleosides have been developed as A3AR antagonists. Compound 22 , a 2-chloro-N⁶-(3-chlorobenzyl) derivative, was found to be a potent partial agonist/antagonist with a Ki value of 4.9 nM. acs.org The introduction of various functional groups at the 5'-position of the bicyclo[3.1.0]hexane ring has been explored to fine-tune the affinity and selectivity, with one derivative, compound 30 , showing moderate A3AR affinity (Ki of 0.38 μM) and high selectivity. researchgate.net
| Compound | Target | Activity | Binding Affinity (Ki) |
|---|---|---|---|
| MRS5980 (1) | Human A3AR | Agonist | 0.70 nM nih.gov |
| Amine congener 15 | Human A3AR | Agonist | 2.1 nM acs.org |
| Compound 22 | Human A3AR | Partial Agonist/Antagonist | 4.9 nM acs.org |
| Compound 30 | A3AR | Ligand | 0.38 µM researchgate.net |
The constrained glutamate (B1630785) analogs based on the bicyclo[3.1.0]hexane skeleton have been instrumental in the development of potent and selective modulators for metabotropic glutamate receptors, particularly the group II mGluRs (mGluR2 and mGluR3).
Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have yielded both agonists and antagonists. (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a conformationally constrained analog of glutamate and was identified as a potent and selective group II mGluR agonist. acs.org
Subsequent modifications led to the discovery of potent antagonists. The compound (-)-11be (MGS0039) , a 3-(3,4-dichlorobenzyloxy) derivative, demonstrated high affinity for mGluR2 (Ki = 2.38 nM) and mGluR3 (Ki = 4.46 nM). acs.org In functional in vitro assays, it acted as a potent antagonist with IC50 values of 20.0 nM and 24.0 nM for mGluR2 and mGluR3, respectively. acs.org Another series of 3,4-disubstituted bicyclo[3.1.0]hexane analogs produced compound 18 , which also potently antagonized both mGluR2 and mGluR3 with IC50 values of 46 nM and 46.1 nM, respectively. nih.gov Furthermore, 3-azabicyclo[3.1.0]hexyl derivatives have been identified as positive allosteric modulators of mGluR2, acting at a site distinct from the glutamate binding site. google.com
| Compound | Target | Activity | Binding/Inhibitory Concentration |
|---|---|---|---|
| LY354740 | Group II mGluR | Agonist | N/A acs.org |
| (-)-11be (MGS0039) | mGluR2 | Antagonist | Ki = 2.38 nM; IC50 = 20.0 nM acs.org |
| mGluR3 | Ki = 4.46 nM; IC50 = 24.0 nM acs.org | ||
| Compound 18 | hmGluR2 | Antagonist | IC50 = 46 nM nih.gov |
| hmGluR3 | IC50 = 46.1 nM nih.gov |
Derivatives featuring the 3-aza-bicyclo[3.1.0]hexane scaffold have been developed as non-peptide antagonists of the orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptors. google.comgoogle.com These receptors are involved in regulating sleep and wakefulness. google.com Compounds from this class have been shown to act as antagonists for human orexin receptors, with some patented examples having IC50 values of less than 100 nM. acs.org These antagonists are of potential use in studying and treating sleep disorders. google.com
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
Various bicyclo[3.1.0]hexane-based compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro. These studies have highlighted the potential of this scaffold in the design of novel anticancer agents.
Spiro-fused 3-azabicyclo[3.1.0]hexanes have shown notable cytotoxic effects. A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] exhibited IC50 values ranging from 4.2 to 24.1 μM across several cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa). nih.govnih.gov Similarly, certain spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles showed potent activity, with IC50 values between 2 and 10 μM against Jurkat, K-562, and HeLa cells. nih.govmdpi.com Another study on 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one reported IC50 values of approximately 25–27 μM against the K562 cell line. mdpi.com
| Compound Class | Cancer Cell Lines | Antiproliferative Activity (IC50) |
|---|---|---|
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, Jurkat, HeLa, CT26 | 4.2 - 24.1 µM nih.govnih.gov |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 µM nih.govmdpi.com |
| 3-Azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one | K562 | ~25 - 27 µM mdpi.com |
The antiproliferative effects of bicyclo[3.1.0]hexane derivatives are often linked to their ability to disrupt the normal progression of the cell cycle. In vitro studies using flow cytometry have shown that these compounds can induce cell cycle arrest at various phases.
For example, treatment of cancer cells with spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles led to a significant accumulation of cells in the G0/G1 phases of the cell cycle. nih.govmdpi.com In one study, incubation with a test compound increased the population of K562 cells in the G0/G1 phase from 40.5% in control samples to 73.5%. mdpi.com Other bicyclo[3.1.0]hexane-containing compounds, such as certain ent-kaurane diterpenoid derivatives, have been shown to cause cell-cycle arrest at the G2/M or S phase in human hepatoma and breast cancer cell lines. mdpi.com
A key mechanism underlying the anticancer activity of bicyclo[3.1.0]hexane scaffolds is the induction of apoptosis, or programmed cell death. Several studies have confirmed the pro-apoptotic effects of these compounds in cancer cell lines.
Treatment with 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] resulted in a significant accumulation of HeLa and CT26 cells in the SubG1 phase, which is a hallmark of apoptosis. nih.govnih.gov The cycloadduct 4e was particularly effective, reducing the percentage of live HeLa and CT26 cells from approximately 89% to just 15% and 13.5%, respectively. nih.gov Similarly, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles also caused an increase in the SubG1 cell population. nih.govmdpi.com Mechanistic studies on other bicyclo[3.1.0]hexane-containing natural product derivatives revealed that they induce apoptosis through the regulation of various apoptotic-related proteins. mdpi.com Additionally, some 3-azabicyclo[3.1.0]hexane adducts were found to cause a significant increase in the number of cells with decreased mitochondrial membrane potential, an event associated with the intrinsic pathway of apoptosis. mdpi.com
Impact on Cell Motility and Morphological Changes (e.g., cytoskeleton)
Derivatives of the bicyclo[3.1.0]hexane scaffold, particularly spiro-fused 3-azabicyclo[3.1.0]hexanes, have demonstrated notable effects on the actin cytoskeleton of cancer cells in vitro. nih.govnih.gov Studies using confocal microscopy on cell lines such as HeLa (cervical carcinoma), Sk-mel-2 (melanoma), and 3T3-SV40 (transformed murine fibroblasts) revealed that treatment with these compounds leads to significant alterations in cellular morphology. nih.govmdpi.commdpi.com
A primary observation is the disruption and disappearance of stress fibers, which are contractile actin filament bundles crucial for cell adhesion and motility. nih.govmdpi.com Following treatment, the organized actin filaments disassemble, and the actin protein becomes diffusely distributed throughout the cytoplasm in a granular form. nih.govmdpi.commdpi.com In some studies, this effect was observed in up to 97% of treated cells. mdpi.com
Furthermore, these compounds affect filopodia-like membrane protrusions, which are thin, finger-like extensions involved in cell migration and sensing the environment. nih.govmdpi.com Research has shown a significant reduction in the number of cells exhibiting these protrusions after treatment. For instance, in one study, the percentage of 3T3-SV40 cells with filopodia-like structures decreased from 86% in the control group to as low as 6-18% after exposure to the compounds. mdpi.com This reduction indirectly suggests a decrease in the cells' migratory and invasive capabilities. nih.govmdpi.com Scratch tests, a common method to assess cell migration, have confirmed this, showing that treated melanoma cells lose their ability to move and fill a created gap. nih.govresearchgate.net
These morphological changes—disassembly of stress fibers and reduction of filopodia—strongly indicate that bicyclo[3.1.0]hexane derivatives can impair cancer cell motility, a critical factor in tumor metastasis. mdpi.comsciforum.net
Table 1: Effects of Bicyclo[3.1.0]hexane Derivatives on Cellular Morphology
| Cell Line | Observed Effect | Reference |
|---|---|---|
| HeLa | Disappearance of stress fibers; diffuse granular actin distribution. | nih.govmdpi.com |
| HeLa | Reduction in filopodia-like deformations from 93% to 64%. | mdpi.com |
| Sk-mel-2 | Reduction in filopodia-like deformations by up to 23%. | mdpi.com |
| 3T3-SV40 | Reduction in filopodia-like protrusions from 86% to 6-18%. | mdpi.com |
| Melanoma | Loss of ability to move in scratch test. | nih.gov |
General Considerations for Biological Evaluation of Bicyclo[3.1.0]hexane Derivatives
The bicyclo[3.1.0]hexane framework serves as a rigid scaffold that allows for the precise spatial arrangement of functional groups, making it a valuable tool in drug design and biological studies. researchgate.net
Structure-Activity Relationships (SAR) in Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of bicyclo[3.1.0]hexane derivatives influences their biological activity. The rigid nature of the bicyclic system helps to constrain the conformation of the molecule, which can lead to higher affinity and selectivity for biological targets. nih.gov
Key insights from SAR studies on various bicyclo[3.1.0]hexane derivatives include:
Substituent Effects: The type and position of substituents on the bicyclo[3.1.0]hexane ring and any attached heterocyclic systems (like a purine (B94841) ring in nucleoside analogues) significantly alter binding affinity and selectivity for specific receptors. semanticscholar.orgnih.gov For example, in a series of adenosine A3 receptor ligands, modifications at the 1-, 2-, and 6-positions of the purine ring, as well as variations at the 5'-position of the bicyclo[3.1.0]hexane moiety, were explored to map the SAR. semanticscholar.orgnih.govmdpi.com In one instance, benzylation of an exocyclic amine was found to restore A3 receptor affinity. semanticscholar.org
Stereochemistry: The chirality of the molecule is a critical determinant of biological activity. Different enantiomers (mirror-image isomers) of these compounds often exhibit vastly different potencies and selectivities, highlighting the importance of stereochemistry in the interaction with chiral biological targets like receptors and enzymes. acs.org
Conformational Restriction: The bicyclo[3.1.0]hexane system acts as a conformationally restricted analogue of sugar rings like ribose in nucleosides. nih.govnih.gov This "locking" of the conformation can enhance binding to a specific receptor subtype that prefers that particular shape. mdpi.comresearchgate.net For example, the introduction of the bicyclo[3.1.0]hexane scaffold in place of the furanose ring in nucleoside agonists is known to increase potency and selectivity for the A3 adenosine receptor. mdpi.comresearchgate.net
Potential for Probe Development in Biological Systems
The unique structural and biological properties of the bicyclo[3.1.0]hexane scaffold make it an attractive core for the development of biological probes. mdpi.comacs.org These probes are essential tools for studying complex biological processes, such as receptor function and enzyme activity. nih.gov
The rigid framework of the bicyclo[3.1.0]hexane system provides a stable and predictable platform for attaching various functional groups, such as fluorophores, affinity labels, or reactive groups, without compromising the core structure's binding affinity for its target. d-nb.info The demonstrated high selectivity of certain bicyclo[3.1.0]hexane derivatives, as seen in the lack of P2Y1R off-target activity, is a key advantage for creating probes that report on a single, specific biological target. nih.govmdpi.com
By serving as a conformationally constrained mimetic of natural ligands, these derivatives can be used to investigate the specific conformational requirements for receptor activation and binding. nih.gov This makes them valuable for elucidating the mechanisms of action of G protein-coupled receptors (GPCRs) and other important biological targets. nih.gov
Q & A
Q. How can the purity of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile be validated in synthetic workflows?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (e.g., 70:30 v/v) for separation. Reference standards for bicyclic nitriles (e.g., purity >97%) can be sourced from certified suppliers like NIST or PubChem . Calibrate using a UV detector at 220–250 nm, as nitriles exhibit strong absorbance in this range. For impurities, apply the "related substances" test protocol described in pharmacopeial guidelines (e.g., USP), which involves spiking with structurally similar compounds and verifying resolution .
Q. What safety protocols are critical when handling bicyclo[3.1.0]hexane derivatives in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat due to the compound’s potential skin/eye irritation (based on analogous bicyclohexyl SDS ).
- Ventilation : Use fume hoods to mitigate inhalation risks; bicyclo structures often release volatile byproducts during reactions.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste per OSHA and DOT guidelines .
Q. What spectroscopic techniques are recommended for structural confirmation of bicyclo[3.1.0]hexane-based nitriles?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm bicyclo ring geometry and nitrile placement. For example, the bridgehead protons in bicyclo[3.1.0] systems typically show distinct coupling patterns (e.g., δ 1.8–2.5 ppm) .
- IR : Look for a sharp C≡N stretch at ~2240 cm. Compare with NIST reference spectra for bicyclohexane derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to predict transition states and energy barriers for ring-closing reactions. For example, simulate the [3+2] cycloaddition of cyclohexene precursors with nitrile groups. Validate results against experimental kinetics (e.g., Arrhenius plots) and PubChem’s InChI data for analogous compounds .
Q. What are the stability challenges of bicyclo[3.1.0]hexane nitriles under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and GC-MS. Bicyclo systems with strained rings may undergo retro-Diels-Alder reactions at elevated temperatures .
- pH Stability : Test in buffered solutions (pH 2–12). Nitriles are prone to hydrolysis in acidic/basic conditions, forming carboxylic acids or amides .
Q. How to resolve contradictions in reported solubility data for bicyclohexane nitriles?
- Methodological Answer :
- Solvent Screening : Use the "shake-flask" method with solvents like acetonitrile, methanol, and hexane. Record saturation concentrations gravimetrically.
- Data Normalization : Cross-reference results with NIST’s solubility database and account for batch-to-batch variability (e.g., residual solvents from synthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
